molecular formula C8H8F2N2O3 B13637874 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13637874
M. Wt: 218.16 g/mol
InChI Key: HJWZKBYOMVTLJL-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at position 4 and a methoxymethyl substituent at position 2 on the pyrimidine ring. Its synthesis typically involves multi-step reactions, including fluorination and functional group modifications, as seen in related compounds (e.g., 4-(difluoromethyl)pyrimidine-5-carboxylic acid, synthesized via extraction and drying processes) .

Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14)

InChI Key

HJWZKBYOMVTLJL-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrimidinecarboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidinecarboxylic acids are highly dependent on substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Table 1: Substituent Comparison and Key Properties
Compound Name Position 2 Substituent Position 4 Substituent Molecular Formula Molecular Weight Key Attributes
Target Compound Methoxymethyl Difluoromethyl C₈H₈F₂N₂O₃ 218.16 Enhanced solubility due to ether group; moderate lipophilicity
2-Chloro-4-difluoromethyl-pyrimidine-5-carboxylic acid Chloro Difluoromethyl C₆H₃ClF₂N₂O₂ 216.55 Higher reactivity (Cl substitution); potential toxicity concerns
2-Chloro-4-methylpyrimidine-5-carboxylic acid Chloro Methyl C₆H₅ClN₂O₂ 172.57 Lower metabolic stability; simpler synthesis
4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid Methylthio Methoxy C₇H₈N₂O₃S 200.21 Thioether enhances lipophilicity; methoxy improves solubility
4-(Difluoromethyl)-2-(propan-2-yl)pyrimidine-5-carboxylic acid Propan-2-yl Difluoromethyl C₉H₁₀F₂N₂O₂ 216.18 Increased steric bulk; reduced solubility
Ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl Ethoxycarbonyl C₈H₇F₃N₂O₂ 220.15 Strong electron-withdrawing trifluoromethyl; ester form limits bioavailability

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The difluoromethyl group in the target compound balances lipophilicity and polarity, offering better membrane permeability than non-fluorinated analogs (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) but lower than trifluoromethyl derivatives .
  • Solubility : The methoxymethyl group provides moderate aqueous solubility compared to hydrophobic substituents like propan-2-yl .
  • Metabolic Stability : Fluorination (e.g., difluoromethyl) reduces oxidative metabolism, enhancing half-life compared to chlorinated analogs .

Biological Activity

4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a methoxymethyl substituent, which may influence its pharmacological properties.

  • IUPAC Name : this compound
  • CAS Number : 1343238-63-0
  • Molecular Formula : C8H8F2N2O3
  • Molecular Weight : 206.16 g/mol
  • Physical Form : Off-white solid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.

Study 1: Cytotoxicity Assessment

A study conducted to evaluate the cytotoxic effects of this compound revealed the following results:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.91Induction of apoptosis via caspase activation
HCT1169.46Cell cycle arrest at G2/M phase

The compound's mechanism of action was linked to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of caspase-3 and -9 in treated cells .

Study 2: Pharmacokinetic Profile

Another study evaluated the pharmacokinetics of this compound:

ParameterValue
Oral Bioavailability (F)31.8%
Clearance Rate82.7 mL/h/kg
Maximum Tolerated Dose2000 mg/kg

The compound exhibited a favorable pharmacokinetic profile with sufficient bioavailability and a manageable clearance rate, suggesting potential for oral administration in therapeutic settings .

Mechanistic Insights

The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cancer progression. Inhibition studies have shown that it does not significantly inhibit cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions . Furthermore, it has been suggested that the difluoromethyl group enhances binding affinity to specific targets, making it a promising candidate for further development.

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